8-Methyl-7-oxononanoic acid

Descripción general

Descripción

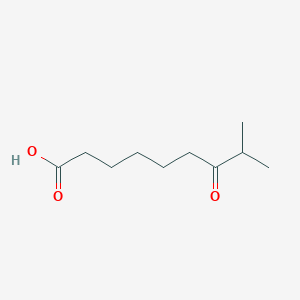

8-Methyl-7-oxononanoic acid is an organic compound with the molecular formula C10H18O3. It is a derivative of nonanoic acid, characterized by the presence of a methyl group at the 8th position and a keto group at the 7th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-7-oxononanoic acid can be achieved through several methods. One common approach involves the reaction of octanedioic acid, 2-acetyl-2-methyl-, 1,8-diethyl ester with sodium hydroxide in methanol and water at 50°C for 12 hours. The mixture is then subjected to reflux, followed by extraction with ethyl acetate to obtain the target compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of potassium hydroxide in water, followed by reflux for 1 hour. The crude product is then neutralized with dilute hydrochloric acid, and the organic layer is separated. Further purification steps include the use of diethylene glycol and hydrazine hydrate, with the final product being extracted with ethyl acetate and distilled under reduced pressure .

Análisis De Reacciones Químicas

Types of Reactions: 8-Methyl-7-oxononanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The acid group can derivatize amine-containing molecules in the presence of activators such as EDC or HATU.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

Oxidation: Nonanoic acid derivatives.

Reduction: 8-Methyl-7-hydroxynonanoic acid.

Substitution: Various conjugated molecules depending on the amine-containing reactants.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

8-Methyl-7-oxononanoic acid serves as an intermediate in the synthesis of various conjugated molecules. The carboxylic acid functional group allows for derivatization with amine-containing compounds, facilitating the formation of more complex structures.

Synthesis Pathways

- From Octanedioic Acid : The compound can be synthesized through a multi-step reaction involving octanedioic acid and other reagents, resulting in a yield of approximately 68% under optimized conditions .

- Bromination and Hydrolysis : Further modifications can include bromination to yield derivatives such as 7-bromo-7-methyl-8-oxononanoic acid, which can be hydrolyzed to produce 7-hydroxy-7-methyl-8-oxononanoic acid .

Role in Biotin Biosynthesis

One notable application of this compound is its involvement in biotin biosynthesis. The enzyme 8-amino-7-oxononanoate synthase , which utilizes this compound, catalyzes the condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate. This reaction is critical as it represents the first committed step in the pathway leading to biotin production .

Use as a Building Block

In the chemical industry, this compound is used as a building block for synthesizing various pharmaceuticals and agrochemicals. Its ability to form stable derivatives makes it valuable for producing compounds with specific biological activities.

Case Studies

- Synthesis of Conjugated Molecules : A study demonstrated the successful use of this compound in synthesizing conjugated molecules that exhibit enhanced biological activity compared to their non-conjugated counterparts .

- Biochemical Pathways : Research highlighted the significance of this compound in metabolic pathways, particularly its role in fatty acid biosynthesis, where it contributes to the formation of malonyl-CoA from acetyl-CoA .

Mecanismo De Acción

The mechanism of action of 8-Methyl-7-oxononanoic acid involves its ability to act as a competitive inhibitor of lysine acetyltransferases (KATs). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the epsilon-amino group of lysine residues in proteins. By blocking this process, this compound can modulate the activity of various proteins and pathways regulated by lysine acetylation .

Comparación Con Compuestos Similares

8-Amino-7-oxononanoic acid: This compound is closely related and is a potent inhibitor of leukotriene-A4 hydrolase, an enzyme crucial in the biosynthesis of leukotriene-B4, a significant inflammatory mediator.

7-Methyl-8-oxononanoic acid: Another similar compound, often used as an intermediate for the synthesis of conjugated molecules.

Uniqueness: 8-Methyl-7-oxononanoic acid is unique due to its specific structural features, which allow it to selectively block lysine acetylation. This property makes it a valuable tool in biochemical research, particularly in the study of protein modifications and their effects on cellular processes .

Actividad Biológica

8-Methyl-7-oxononanoic acid, also known as 8-amino-7-oxononanoic acid or KAPA, is a medium-chain fatty acid that plays a significant role in various biological processes. This compound is of particular interest due to its involvement in biotin biosynthesis and other metabolic pathways. This article delves into the biological activity of this compound, highlighting its chemical properties, biological functions, and relevant research findings.

- IUPAC Name : (8S)-8-amino-7-oxononanoic acid

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.236 g/mol

- CAS Number : 4707-58-8

- Structure :

Biological Functions

This compound is primarily involved in the biosynthesis of biotin through its role as a substrate for various enzymatic reactions. Specifically, it participates in the transamination process catalyzed by diaminopelargonic acid aminotransferase (DAPA AT), which utilizes S-adenosyl-L-methionine (AdoMet) as an amino donor .

Pathways Involving this compound

The compound is implicated in several metabolic pathways:

- Biotin Biosynthesis : It is a precursor in the synthesis of biotin, essential for various carboxylation reactions in metabolism.

- Fatty Acid Metabolism : As a medium-chain fatty acid, it may influence lipid metabolism and energy production.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, although further research is needed to establish this definitively .

Enzymatic Reactions

Research indicates that this compound undergoes several enzymatic transformations:

Antioxidant Activity

A study evaluated the antioxidant properties of various compounds including this compound. The results indicated that it exhibited some degree of superoxide radical scavenging activity, suggesting a potential role in mitigating oxidative stress .

Comparative Studies

Comparative analyses have shown variability in the biological activity of similar compounds. For instance, studies on related fatty acids have provided insights into their mechanisms of action and therapeutic potentials .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

8-methyl-7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(2)9(11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOREHIFXCGWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560238 | |

| Record name | 8-Methyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55277-54-8 | |

| Record name | 8-Methyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.